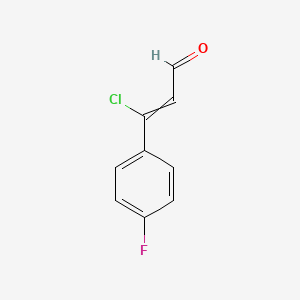

3-Chloro-3-(4-fluorophenyl)acrylaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-3-(4-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClFO It is characterized by the presence of a chloro group, a fluorophenyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-Chloro-3-(4-fluorophenyl)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-fluorophenyl)acrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-3-(4-chlorophenyl)acrylaldehyde

- 3-Chloro-3-(4-bromophenyl)acrylaldehyde

- 3-Chloro-3-(4-methylphenyl)acrylaldehyde

Uniqueness

3-Chloro-3-(4-fluorophenyl)acrylaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-3-(4-fluorophenyl)acrylaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or aldol condensation. For Suzuki coupling, optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O). For aldol condensation, control stoichiometry of 4-fluorobenzaldehyde and chloroacetaldehyde derivatives under acidic conditions (e.g., HCl catalysis). Monitor reaction progress via TLC and purify via column chromatography using hexane/ethyl acetate gradients. Characterize intermediates via NMR and FTIR to ensure regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., vinyl proton doublets at δ 9.5–10.0 ppm for the aldehyde group).

- FTIR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z configuration) by analyzing dihedral angles and intermolecular interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential toxicity. Store the compound in a cool, dry place under inert atmosphere (N₂/Ar). For waste disposal, segregate halogenated organic waste and consult institutional guidelines for incineration or professional waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- If NMR suggests conformational flexibility (e.g., rotamers), perform variable-temperature NMR to assess dynamic behavior.

- Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies caused by crystal packing effects .

Q. What computational modeling strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (FMOs). Calculate Fukui indices to identify electrophilic sites (e.g., α,β-unsaturated aldehyde carbon). Validate predictions with experimental kinetic studies using nucleophiles like amines or Grignard reagents .

Q. How does the compound’s electronic structure influence its biological activity, and what assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer : The electron-withdrawing Cl and F substituents enhance electrophilicity, potentially disrupting microbial enzymes. Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution. Pair with molecular docking studies to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. What strategies mitigate side reactions (e.g., polymerization) during the synthesis of this compound?

- Methodological Answer : Stabilize the aldehyde group by:

- Adding radical inhibitors (e.g., BHT) to prevent polymerization.

- Conducting reactions under low temperatures (0–5°C) and inert atmospheres.

- Using high-dilution techniques to minimize intermolecular reactions .

Q. How can researchers design enantioselective syntheses of chiral derivatives of this compound?

- Methodological Answer : Employ asymmetric organocatalysis (e.g., proline-derived catalysts) for aldol reactions or chiral transition-metal complexes (e.g., Jacobsen’s catalyst) for epoxidation. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Re-evaluate purity via HPLC (≥98% by area normalization) and confirm polymorphic forms using PXRD. Compare solubility studies under identical conditions (solvent, temperature). Contradictions may arise from amorphous vs. crystalline states or residual solvents .

Q. What experimental and theoretical approaches reconcile conflicting mechanistic proposals for its Diels-Alder reactivity?

- Methodological Answer : Perform kinetic isotope effects (KIE) studies to distinguish between concerted vs. stepwise mechanisms. Complement with DFT calculations to map potential energy surfaces and identify transition states. Validate with trapping experiments for proposed intermediates .

Properties

IUPAC Name |

3-chloro-3-(4-fluorophenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRMSGNJEJXYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.